molecular formula C10H7F2NO3 B168951 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid CAS No. 198077-70-2

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid

Cat. No.: B168951
CAS No.: 198077-70-2
M. Wt: 227.16 g/mol
InChI Key: DVBSHLGHHLTWPZ-UHFFFAOYSA-N
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Description

This compound is a derivative of the amino acid glutamic acid and has a molecular weight of 261.2 g/mol. It is characterized by the presence of two fluorine atoms on the aniline ring, which significantly influences its chemical properties and reactivity.

Scientific Research Applications

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2,4-difluoroaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted aniline derivatives

Mechanism of Action

The mechanism of action of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    4-Fluoroaniline: Another fluorinated aniline derivative with applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an aniline and an enone moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBSHLGHHLTWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223555
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198077-70-2
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198077-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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